molecular formula C14H23NO3 B13016383 Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate

Cat. No.: B13016383
M. Wt: 253.34 g/mol
InChI Key: IRVBZJWDSYVWRA-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate typically involves the reaction of decahydroquinoline derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated quinoline derivatives.

Scientific Research Applications

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-oxo-decahydroquinoline-1-carboxylate
  • Tert-butyl 3-oxo-decahydroquinoline-1-carboxylate
  • Tert-butyl 8-amino-decahydroquinoline-1-carboxylate

Uniqueness

Tert-butyl 8-oxo-decahydroquinoline-1-carboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 8-oxo-2,3,4,4a,5,6,7,8a-octahydroquinoline-1-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-5-7-10-6-4-8-11(16)12(10)15/h10,12H,4-9H2,1-3H3

InChI Key

IRVBZJWDSYVWRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C(=O)CCC2

Origin of Product

United States

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